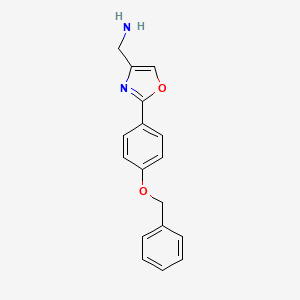![molecular formula C18H27BO2S2 B1448212 2-(5-Hexylthieno[3,2-b]thiophène-2-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane CAS No. 944826-49-7](/img/structure/B1448212.png)
2-(5-Hexylthieno[3,2-b]thiophène-2-yl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene, commonly known as DNTT, is a highly efficient organic semiconductor material that has gained significant attention in the scientific community due to its excellent optoelectronic properties. DNTT is widely used in the field of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of DNTT in organic electronics is based on its unique molecular structure, which allows for efficient charge transport. DNTT has a planar conjugated structure, which facilitates the delocalization of electrons along the molecule. This delocalization of electrons results in a high charge carrier mobility, making DNTT an ideal material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DNTT. However, studies have shown that DNTT is non-toxic and does not cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
DNTT has several advantages for use in lab experiments. It is a highly efficient organic semiconductor material, making it suitable for use in high-performance electronic devices. DNTT is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of DNTT is its poor solubility in common organic solvents, which can make it challenging to process.
Orientations Futures
There are several future directions for the research and development of DNTT. One direction is to improve the solubility of DNTT in common organic solvents, which would make it easier to process. Another direction is to explore the use of DNTT in other organic electronic devices, such as organic memory devices and organic sensors. Additionally, researchers could investigate the use of DNTT in combination with other organic semiconductor materials to improve the performance of electronic devices.
Applications De Recherche Scientifique
Semi-conducteurs organiques
Ce composé et ses dérivés ont été synthétisés et caractérisés pour leur potentiel en tant que semi-conducteurs organiques de type p . Ils ont été préparés en utilisant des réactions de couplage de Stille ou de Suzuki catalysées par le palladium . Ces composés sont des candidats prometteurs pour les applications de semi-conducteurs organiques en raison de leurs mesures optiques et de leur stabilité thermique .
Applications de transistors à couches minces (TFT)
Le composé a été utilisé dans la synthèse d'une série de petits composés pour les applications de transistors à couches minces (TFT) . Les dérivés du thiéno[3,2-b]thiophène terminés par des unités phényles ont été synthétisés et caractérisés par spectroscopie de masse MALDI TOF, analyse élémentaire, spectroscopie d'absorption UV-vis et analyse thermogravimétrique (ATG) .
Applications antivirales
Différentes formes isomères du thiénothiophène, dont ce composé est un dérivé, ont montré des applications antivirales .
Applications antitumorales
Les dérivés du thiénothiophène ont également été étudiés pour leurs applications antitumorales .
Applications antiglaucome
Des recherches ont indiqué des applications antiglaucome potentielles des dérivés du thiénothiophène .
Applications antimicrobiennes
Les dérivés du thiénothiophène ont été utilisés dans des applications antimicrobiennes .
Cellules solaires
Les dérivés du thiénothiophène ont été utilisés dans le développement de cellules solaires .
Électroluminescents
Les dérivés du thiénothiophène ont été utilisés dans le développement d'électroluminescents .
Propriétés
IUPAC Name |
2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVMESZDQZIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138774 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944826-49-7 | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944826-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



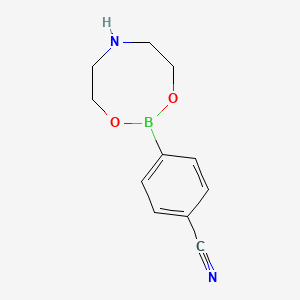
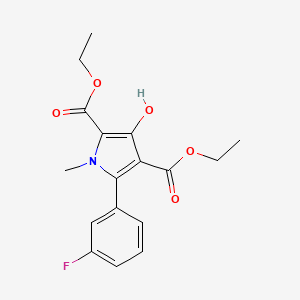
![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
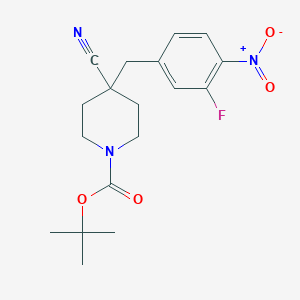
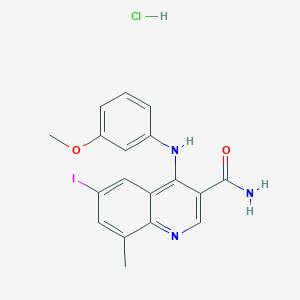

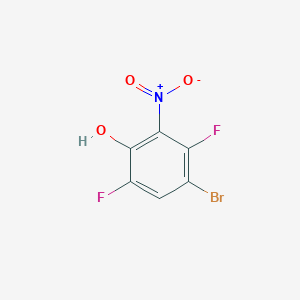
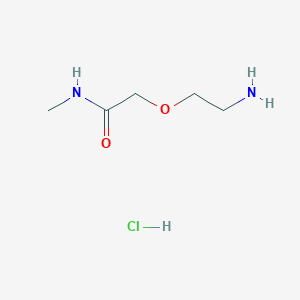
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)

![7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1448144.png)
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
